N-Methyldiethanolamine
Overview
Description
N-Methyldiethanolamine is an organic compound with the chemical formula C5H13NO2. It is a colorless liquid with an ammonia-like odor and is miscible with water, ethanol, and benzene . This compound is widely used in various industries due to its unique chemical properties.
Scientific Research Applications
N-Methyldiethanolamine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
N-Methyldiethanolamine (MDEA) is a tertiary amine . It is primarily used as a sweetening agent in chemical, oil refinery, syngas production, and natural gas . Its defining characteristic is its ability to preferentially remove H2S (and strip CO2) from sour gas streams .
Mode of Action
MDEA interacts with its targets, namely sour gas streams, by preferentially removing hydrogen sulfide (H2S) and carbon dioxide (CO2) . This interaction results in the sweetening of the gas streams, making them safer and more efficient for use in various industrial applications .
Biochemical Pathways
It’s known that mdea is utilized in boronate ester formation and nucleophilic substitutions
Result of Action
The primary result of MDEA’s action is the removal of H2S and CO2 from sour gas streams . This results in the sweetening of these gas streams, enhancing their safety and efficiency for use in various industrial applications . Additionally, MDEA is reported to show anti-bacterial and/or anti-microbial activity .
Action Environment
The action of MDEA is influenced by environmental factors. For instance, its low vapor pressure allows it to maintain high amine compositions in various environments . Furthermore, MDEA is resistant to thermal and chemical degradation, suggesting that it can maintain its efficacy and stability under a range of environmental conditions .
Safety and Hazards
N-Methyldiethanolamine causes serious eye irritation . It is harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation . Ingestion may cause gastrointestinal irritation, nausea, diarrhoea, vomiting .
Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Metal Oxides Enhance the Absorption Performance of this compound Solution during the Carbon Dioxide Capture Process” explores the effects of metal oxides on the absorption performance of this compound . Another paper titled “The capture of carbonyl sulfide by N‐methyldiethanolamine: A systematic density functional theory investigation” explores the mechanism of carbonyl sulfide (COS) absorption by this compound . A third paper titled “A novel diamine non-aqueous absorbent based on N-methyl diethanolamine” proposes a novel non-aqueous diamine absorbent based on alkanolamine regulation .
Biochemical Analysis
Biochemical Properties
N-Methyldiethanolamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is yet to be fully established. It has been reported that this compound shows anti-bacterial and/or anti-microbial activity .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
N-Methyldiethanolamine can be synthesized through the ethoxylation of methylamine using ethylene oxide . The reaction involves the following steps:
- The resulting product is then subjected to distillation and rectification to obtain high-purity this compound .
Ethylene oxide: is reacted with methylamine at a temperature range of 100°C to 170°C and a pressure range of 0.588 MPa to 9.8066 MPa.
Another method involves the hydroxymethylation of diethanolamine followed by hydrogenolysis .
Chemical Reactions Analysis
N-Methyldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitutions, forming quaternary amine salts, soaps, and esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
N-Methyldiethanolamine is often compared with similar compounds such as:
Monoethanolamine (MEA): A primary amine used for amine gas treating.
Diethanolamine (DEA): A secondary amine also used for amine gas treating.
Dimethylethanolamine: Another tertiary amine with similar applications.
This compound’s defining characteristic is its ability to preferentially remove hydrogen sulfide and strip carbon dioxide from sour gas streams, making it unique among these compounds .
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGTESFCCXCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2, Array | |
Record name | METHYLDIETHANOLAMINE | |
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Record name | N-METHYL DIETHANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8025591 | |
Record name | N-Methyldiethanolamine | |
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Molecular Weight |
119.16 g/mol | |
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Physical Description |
Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | METHYLDIETHANOLAMINE | |
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Boiling Point |
477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C | |
Record name | METHYLDIETHANOLAMINE | |
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Flash Point |
260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c. | |
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Solubility |
Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100 | |
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Density |
1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 4.12 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03 | |
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Color/Form |
Colorless liquid, Liquid | |
CAS No. |
105-59-9 | |
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Melting Point |
-6 °F (NTP, 1992), -21 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/7103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Methyldiethanolamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.